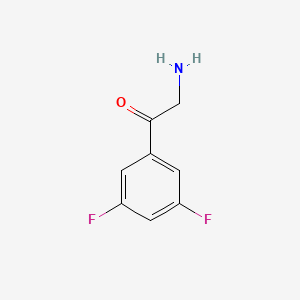

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNOUPMEGGYLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650439 | |

| Record name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339001-26-2 | |

| Record name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 1 3,5 Difluoro Phenyl Ethanone

Reactions of the Ketone Functional Group

The ketone moiety in 2-amino-1-(3,5-difluoro-phenyl)-ethanone is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations at the adjacent α-carbon.

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic carbonyl carbon is susceptible to attack by a range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The reaction of a ketone with a primary or secondary amine under acidic catalysis results in the formation of an imine or enamine, respectively, through a condensation reaction that eliminates water. Given that this compound possesses both a ketone and a primary amino group, it has the potential to undergo either intermolecular or intramolecular condensation.

Intermolecularly, it can react with an external aldehyde or ketone to form an enamine, or it could theoretically react with another molecule of itself, leading to dimerization or polymerization. Intramolecularly, the primary amine could attack the carbonyl carbon, which after dehydration would lead to a cyclic imine. These reactions are equilibria, and their progression towards the product is typically facilitated by the removal of water, often through azeotropic distillation or the use of dehydrating agents.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. However, the presence of the acidic primary amino group in this compound complicates this reaction, as the organometallic reagent would be quenched by an acid-base reaction with the amine proton.

Therefore, for a successful addition to the ketone, the amino group must first be protected. Once protected, the addition of a Grignard reagent (R-MgX) would proceed via a 1,2-addition to the carbonyl, yielding a tertiary alcohol upon acidic workup. Research on related α-keto-aminopyrimidines has shown that Grignard reactions can proceed at the ketone, although the complexity of the molecule can lead to the formation of byproducts. core.ac.uk In some cases, particularly with α,β-unsaturated systems, the use of copper salts can favor a 1,4-conjugate addition, though this is less relevant for the saturated ketone of the target compound. mdpi.com

Reduction Reactions to Corresponding Alcohols

The ketone functional group can be selectively reduced to a secondary alcohol, yielding 2-amino-1-(3,5-difluorophenyl)ethan-1-ol , a known compound. This transformation is a fundamental process in organic synthesis and can be achieved using various reducing agents.

Common methods for the reduction of α-amino ketones include the use of hydride reagents or catalytic hydrogenation. aalto.fi Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, capable of reducing ketones in the presence of less reactive functional groups. benthamopen.comyoutube.com More powerful reagents like lithium aluminum hydride (LiAlH₄) are also effective. core.ac.uk Catalytic hydrogenation, for instance using hydrogen gas with a palladium on carbon (Pd/C) catalyst, represents another viable method for this reduction. chemicalbook.com

Table 1: Selected Reagents for Ketone Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), 0 °C to RT | 2-amino-1-(3,5-difluorophenyl)ethan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | 2-amino-1-(3,5-difluorophenyl)ethan-1-ol |

α-Hydroxylation of Ketones

The introduction of a hydroxyl group at the α-position to the ketone (α-hydroxylation) yields an α-hydroxy ketone, a valuable synthetic intermediate. researchgate.netorganic-chemistry.org While direct examples for this compound are not widely reported, several general methods exist for the α-hydroxylation of ketones and, more specifically, α-amino ketones.

A notable method involves the use of molecular iodine (I₂) as a catalyst with a combination of air and dimethyl sulfoxide (B87167) (DMSO) as the oxidants. acs.orgacs.org This system has been shown to be effective for the C-H hydroxylation of α-amino ketones as a key step in oxidative cross-coupling reactions. acs.orgacs.org Other established methods for ketone α-hydroxylation include oxidation of the corresponding enolate with electrophilic oxygen sources like m-chloroperbenzoic acid (mCPBA) or using reagents such as Oxone in the presence of an iodine source. organic-chemistry.orgacs.org

Table 2: General Methods for α-Hydroxylation of Ketones

| Reagent/System | Key Features |

|---|---|

| I₂ / DMSO / Air | Catalytic, metal-free system suitable for α-amino ketones. acs.orgacs.org |

| m-Chloroperbenzoic acid (mCPBA) | Direct, metal-free oxidation under mild conditions. acs.org |

Reactions of the Amino Functional Group

The primary amino group (-NH₂) in this compound is a nucleophilic center and can participate in a wide array of reactions typical for primary amines. Its reactivity allows for the introduction of various substituents, extending the molecular complexity and enabling the synthesis of diverse derivatives.

Common transformations include N-acylation and N-alkylation. N-acylation can be readily achieved by reacting the amine with acylating agents such as acid chlorides (e.g., chloroacetyl chloride) or acid anhydrides in the presence of a base to neutralize the acid byproduct. mdpi.com For instance, reaction with an acid chloride (RCOCl) would yield the corresponding N-acyl derivative, an amide.

N-alkylation involves the reaction of the amine with an alkyl halide (R-X). This reaction can sometimes be difficult to control, potentially leading to over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or specialized alkylation protocols, are often employed. The alkylation of related amino acid complexes using alkyl iodides under basic conditions has been well-documented. mdpi.com The amino group can also be a directing group in certain reactions or can be converted to other functionalities, for example, through diazotization followed by substitution.

Nucleophilic Substitution Reactions Involving the Amino Moiety

The primary amino group in this compound is nucleophilic and readily participates in substitution reactions. The lone pair of electrons on the nitrogen atom can attack various electrophilic centers, leading to the formation of more complex derivatives. This reactivity is fundamental to its role as a building block in organic synthesis.

Reactions such as N-alkylation and N-arylation are possible, though less common than acylation. The nucleophilicity of the amino group can be influenced by the solvent and reaction conditions. While the amino group can act as a nucleophile, many synthetic routes leading to α-amino ketones themselves rely on the nucleophilic substitution of an α-halo ketone by an amine. organic-chemistry.org For instance, the synthesis of related α-amino ketones often proceeds via the nucleophilic substitution of α-bromo ketones with amines. organic-chemistry.org This highlights the dual role of the amino functionality in the broader context of α-amino ketone chemistry. The reactivity of the amino moiety is also central to the formation of various heterocyclic systems and other derivatives discussed in subsequent sections.

Amidation Reactions and Derivative Formation

One of the most significant reactions involving the amino moiety of this compound is amidation. This transformation involves the reaction of the primary amine with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) to form a stable amide bond. nih.govsphinxsai.com These reactions are crucial for peptide synthesis and the creation of a wide array of pharmacologically relevant molecules. nih.gov

Various coupling agents, such as carbodiimides or uronium-based reagents like HATU, can be employed to facilitate the reaction with carboxylic acids under mild conditions. nih.gov Alternatively, reaction with a more electrophilic acid chloride can proceed readily, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The functional group tolerance of these reactions is generally high, allowing for the incorporation of diverse structural motifs onto the amino ketone scaffold. nih.gov The resulting N-acylated derivatives are key intermediates for more complex molecular architectures.

Table 1: Representative Amidation Reactions of this compound

| Acylating Agent | Reagent/Conditions | Product | Significance |

|---|---|---|---|

| Acetyl Chloride | Pyridine or Et3N in CH2Cl2 | N-(2-(3,5-difluorophenyl)-2-oxoethyl)acetamide | Simple N-acetylation for protection or modification. |

| Benzoic Acid | HATU, DIPEA in DMF | N-(2-(3,5-difluorophenyl)-2-oxoethyl)benzamide | Formation of a benzoyl derivative, a common structural motif. |

| N-Boc-glycine | EDC, HOBt in DMF/CH2Cl2 | tert-butyl (2-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)-2-oxoethyl)carbamate | Peptide coupling to form a dipeptide isostere. researchgate.net |

Transformations Involving Both Functional Groups

The proximate positioning of the amino and ketone groups in this compound allows for a variety of transformations that involve both functionalities, particularly in the synthesis of heterocyclic compounds.

Pyrazines: Substituted pyrazines are important aromatic heterocycles found in many natural products and pharmaceuticals. A classic and biomimetic route to 2,5-disubstituted pyrazines is the dimerization of α-amino ketones or their precursor α-amino aldehydes. rsc.org In this process, two molecules of this compound can undergo self-condensation to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation, which can occur via air or other mild oxidants, leads to the aromatic pyrazine (B50134) ring. mdpi.com This reaction would yield 2,5-bis(3,5-difluorophenyl)-1,4-dihydropyrazine, which upon oxidation forms 2,5-bis(3,5-difluorophenyl)pyrazine.

Pyrroles: Pyrroles are another class of heterocycles accessible from α-amino ketones, although the pathways are less direct than for pyrazines. While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl, α-amino ketones can be used in other multicomponent strategies. For example, a cyclocondensation reaction between an enone and an α-amino nitrile can furnish pyrroles. nih.govresearchgate.net A plausible, though not explicitly documented, route for this compound could involve its condensation with a β-dicarbonyl compound, followed by cyclization and dehydration to yield a highly substituted pyrrole.

Table 2: Potential Cyclization Reactions

| Reaction Type | Reactant(s) | Potential Heterocyclic Product | General Principle |

|---|---|---|---|

| Pyrazine Synthesis | Self-condensation (2 equivalents) | 2,5-bis(3,5-difluorophenyl)pyrazine | Dimerization of α-amino ketones followed by oxidation. rsc.orgmdpi.com |

| Pyrrole Synthesis | β-Dicarbonyl (e.g., Acetylacetone) | Substituted Pyrrole | Condensation followed by intramolecular cyclization and dehydration. organic-chemistry.org |

α-Amino Alcohols: The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding the corresponding vicinal amino alcohol, 2-amino-1-(3,5-difluorophenyl)ethanol. This transformation is typically achieved with high efficiency using hydride reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. The reaction is generally chemoselective for the ketone, leaving the aromatic fluorine atoms and the amino group intact. If the reduction is performed under conditions that generate a chiral center, a racemic mixture of syn- and anti-diastereomers may be formed, which can sometimes be controlled using specialized reagents or chiral catalysts. researchgate.net Such 1,2-amino alcohols are valuable chiral auxiliaries and synthetic intermediates. nih.gov

α-Amino Acids: The direct conversion of an α-amino ketone to the corresponding α-amino acid, in this case, 2-amino-2-(3,5-difluorophenyl)acetic acid, is a synthetic challenge as it requires the formal oxidation of a ketone to a carboxylic acid while preserving the rest of the molecule. Standard methods for this conversion are not straightforward. However, related transformations have been studied, such as the chemical conversion of α-amino acids into α-keto acids, which represents the reverse of the desired process. nih.govresearchgate.net The synthesis of fluorinated α-amino acids is an area of intense research, but these syntheses typically start from different precursors, such as highly functionalized imines or by employing Strecker-type reactions. nih.govnih.gov A hypothetical multi-step conversion from the α-amino ketone might involve protection of the amine, conversion of the ketone to a cyanohydrin, and subsequent hydrolysis, but this is not a direct interconversion.

Mechanistic Studies of Key Transformations Involving α-Amino Ketones

Understanding the mechanisms by which α-amino ketones are formed is crucial for developing new synthetic methods and improving existing ones.

While many methods to synthesize α-amino ketones exist, modern approaches have focused on the direct α-C-H amination of ketones. nih.gov Several of these processes are proposed to involve radical intermediates. A transition-metal-free method for the α-amination of ketones, including precursors to this compound, utilizes ammonium iodide as a catalyst and sodium percarbonate as an oxidant. figshare.com

The proposed mechanism suggests the formation of an α-radical intermediate from the starting ketone (e.g., 1-(3,5-difluorophenyl)ethanone). rsc.org This radical is then trapped by an amine nucleophile. An alternative view suggests the α-radical can be oxidized to an α-cation, which then undergoes nucleophilic attack by the amine. rsc.org This radical-mediated pathway avoids the need for pre-functionalization of the ketone (e.g., α-halogenation) and represents a mild and efficient route for the synthesis of α-amino ketones. researchgate.netfigshare.com This approach highlights the importance of radical chemistry in the modern synthesis of these valuable building blocks.

Rearrangement Mechanisms (e.g., α-Ketol Rearrangement and its Variants)

The structural framework of this compound, an α-amino ketone, positions it as a key product in a class of thermodynamically driven molecular isomerizations. These transformations are variants of the classical α-ketol rearrangement. nih.govwikipedia.org The most relevant pathway for the formation of α-amino ketones like the title compound is the α-iminol rearrangement, which involves the 1,2-migration of a substituent on a precursor molecule. d-nb.info

The α-ketol rearrangement is characterized by the acid-, base-, or heat-induced 1,2-shift of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org This process is reversible, and equilibrium typically favors the formation of the most stable isomer. organicreactions.org A significant variant of this reaction involves α-hydroxy imines (or α-iminols), which can rearrange to form more stable α-amino ketones. nih.govd-nb.info In the case of this compound, the precursor would be an α-hydroxy imine where the hydroxyl group and the imino group are on adjacent carbons.

The driving force for the rearrangement of an α-iminol to an α-amino ketone is the thermodynamic stability of the resulting product. d-nb.info The formation of a carbonyl group is generally more favorable than the corresponding imine. Furthermore, under acidic conditions, the reaction can be driven to completion by the protonation of the newly formed amino group, effectively removing the product from the equilibrium. nih.govd-nb.info

The generalized mechanism proceeds via the 1,2-shift of a group to an adjacent unsaturated carbon. d-nb.info For the formation of this compound, this would involve the migration of the 3,5-difluorophenyl group from the carbon bearing the hydroxyl group to the adjacent carbon of the imine.

Key Factors in α-Iminol to α-Amino Ketone Rearrangement

The efficiency and outcome of this rearrangement are influenced by several factors, as detailed in the table below.

| Factor | Description | Influence on the Formation of this compound |

| Catalyst | The reaction can be promoted by either acid or base. wikipedia.org Brønsted acids are particularly effective as they can protonate the final amine product, driving the reaction forward. d-nb.info | An acid catalyst would facilitate the rearrangement of the precursor and stabilize the resulting amine via protonation. |

| Migrating Group | The aptitude of a group to migrate is crucial. Aryl groups, such as the 3,5-difluorophenyl group, readily participate in such 1,2-shifts. nih.govd-nb.info | The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence its migratory aptitude, but aryl groups are generally good migrating groups in these rearrangements. |

| Thermodynamics | The reaction is thermodynamically controlled, favoring the more stable isomer. α-Amino ketones are typically more stable than their α-iminol precursors. nih.govd-nb.info | The formation of the title compound is highly favored due to the stability of the ketone and the resulting primary amine. |

| Solvent | The choice of solvent can affect reaction rates and the stability of intermediates. Protic solvents can participate in proton transfer steps. | Polar solvents are generally used to facilitate the charge separation in the transition state and stabilize ionic intermediates. |

Detailed Research Findings

While specific studies detailing the rearrangement to form this compound are not prevalent in the reviewed literature, the general mechanism is well-established for analogous structures. Research on the synthesis of α-amino ketones frequently involves rearrangement as a key step. organic-chemistry.org The Tiffeneau-Demjanov rearrangement, for instance, converts 1,2-aminoalcohols into ketones via a diazotization reaction, showcasing a related transformation pathway. libretexts.org

The α-ketol rearrangement and its variants are powerful tools in synthesis for ring expansions and contractions and other isomerizations. nih.gov In the context of forming an acyclic α-amino ketone like this compound, the reaction represents a fundamental isomerization driven by the enhanced stability of the product. The principles governing these rearrangements provide a clear framework for understanding the formation of this compound from a suitable α-hydroxy imine precursor.

Comparative Migratory Aptitude in α-Ketol Type Rearrangements

The nature of the migrating group (R) is a determining factor in the reaction. The table below provides a general overview of the relative migratory aptitude of different groups in similar rearrangements.

| Migrating Group (R) | General Migratory Aptitude | Relevance to this compound |

| Aryl (e.g., Phenyl) | High | The 3,5-difluorophenyl group is an aryl group and is expected to have a high migratory aptitude, facilitating the rearrangement. nih.govd-nb.info |

| Alkyl (e.g., Methyl, Ethyl) | Moderate to Low | Generally lower than aryl groups. The specific structure of the alkyl group can influence its ability to migrate. |

| Hydrogen | Low (Typically does not migrate in this specific rearrangement) | Hydrogen migration proceeds through a different mechanism involving enediol intermediates. wikipedia.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment of 2 Amino 1 3,5 Difluoro Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons, carbons, and fluorine atoms within the molecule.

Proton NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For 2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE, the ¹H NMR spectrum is expected to show distinct signals for the aminomethyl protons (-CH₂NH₂), the primary amine protons (-NH₂), and the aromatic protons on the difluorophenyl ring.

The aminomethyl protons (Hα) are anticipated to appear as a singlet, as they lack adjacent protons for coupling. The primary amine protons often present as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent. In the aromatic region, two distinct multiplets are expected. The proton at the C4 position, being situated between two fluorine atoms, would likely appear as a triplet. The two equivalent protons at the C2 and C6 positions would be expected to show a more complex splitting pattern, such as a doublet of triplets, due to coupling with both the C4 proton and the fluorine atoms.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -NH₂ | Variable, broad singlet | br s |

| -CH₂- | ~4.2 | s |

| Aromatic H (C2, C6) | ~7.4 - 7.6 | m (multiplet) |

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the presence of fluorine atoms introduces characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).

The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typical for ketones. The aminomethyl carbon (-CH₂) will appear in the aliphatic region. The aromatic carbons will show distinct signals, with the carbons directly bonded to fluorine (C3, C5) exhibiting a large one-bond coupling constant (¹JC-F). The other aromatic carbons (C1, C2, C6, C4) will show smaller two-bond (²JC-F) or three-bond (³JC-F) couplings, which aids in their definitive assignment. mdpi.com

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~192 | t (triplet, ³JC-F) |

| -CH₂- | ~48 | s (singlet) |

| C1 | ~140 | t (triplet, ³JC-F) |

| C2, C6 | ~112 | t (triplet, ²JC-F) |

| C3, C5 | ~163 | d (doublet, ¹JC-F) |

Given the presence of two fluorine atoms, ¹⁹F NMR is an essential technique for characterization. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. nih.gov The ¹⁹F chemical shifts are highly sensitive to the local electronic environment. nih.govillinois.edu

In this compound, the two fluorine atoms are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The precise chemical shift provides a characteristic fingerprint for the 3,5-difluoro substitution pattern on the phenyl ring.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. ipb.ptlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other. While limited in this specific molecule due to the lack of extensive proton-proton coupling networks, it would confirm the absence of coupling for the aminomethyl (-CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. numberanalytics.com HSQC is invaluable for definitively assigning which proton signal corresponds to which carbon in the aromatic ring and for linking the aminomethyl protons to their corresponding carbon signal. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. ipb.ptharvard.edu It can be used to confirm the spatial proximity of the aminomethyl protons to the ortho-protons (C2, C6) of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern. The molecular formula for the free base form of the compound is C₈H₇F₂NO, corresponding to a monoisotopic mass of approximately 171.05 Da.

Upon ionization, the molecule will generate a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), confirming its molecular weight. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion to produce a characteristic pattern of daughter ions. For α-amino ketones, fragmentation is often predictable. libretexts.org Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This would result in the formation of a 3,5-difluorobenzoyl cation ([C₇H₃F₂O]⁺) and a radical, or the loss of the aminomethyl group.

Loss of Neutral Molecules: The fragmentation of amino compounds often involves the loss of small, stable neutral molecules like ammonia (B1221849) (NH₃). nih.gov

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (approx.) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₈F₂NO]⁺ | 172.1 | Protonated Molecular Ion |

| [M-NH₃]⁺ | [C₈H₄F₂O]⁺ | 154.0 | Loss of Ammonia |

| [C₇H₃F₂O]⁺ | [C₇H₃F₂O]⁺ | 141.0 | 3,5-Difluorobenzoyl cation (from α-cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

N-H Stretching: Primary amines (R-NH₂) typically show two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org

C=O Stretching: A strong, sharp absorption band characteristic of an aryl ketone carbonyl group is expected in the range of 1700-1680 cm⁻¹. vscht.cz

C-F Stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1350 cm⁻¹ and 1100 cm⁻¹.

Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring. vscht.cz

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring provide further structural confirmation in the 900-690 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Ketone (C=O) | C=O Stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, this method provides critical insights into the conjugated system formed by the benzene (B151609) ring, the carbonyl group (C=O), and the amino group (-NH2). The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of an organic compound is primarily influenced by the presence of chromophores, which are covalently bonded groups responsible for the absorption of light. In this compound, the key chromophore is the substituted acetophenone (B1666503) moiety. The electronic spectrum is characterized by absorption bands arising from π→π* and n→π* transitions. studyraid.com

The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the conjugated carbonyl group. studyraid.com The n→π* transitions are generally of much lower intensity and involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. msu.edu

The presence and nature of substituents on the benzene ring significantly modulate the UV-Vis absorption profile. In this compound, the amino group (-NH2) acts as a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system, effectively extending the conjugation. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition band. libretexts.org

Conversely, the two fluorine atoms at the meta-positions (3 and 5) are electron-withdrawing groups. Their influence on the electronic spectrum, while generally less pronounced than ortho or para substituents, can cause a slight hypsochromic shift (a shift to shorter wavelengths). The interplay of the electron-donating amino group and the electron-withdrawing difluoro-phenyl group determines the final position and intensity of the absorption maxima.

Solvent polarity can also impact the UV-Vis spectrum. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift because polar solvents can stabilize the non-bonding electrons on the oxygen atom, thus increasing the energy required for excitation. For π→π* transitions, a hyperchromic (red) shift is often observed in polar solvents. studyraid.com

Detailed Research Findings

The UV-Vis spectrum of this compound, when analyzed in a standard solvent like ethanol (B145695) or methanol, is expected to exhibit distinct absorption bands corresponding to the electronic transitions within its structure. Based on the analysis of structurally similar compounds like substituted acetophenones and aminoketones, a plausible set of UV-Vis absorption data can be projected. mun.canih.gov

The primary absorption band, attributed to the π→π* transition of the conjugated aromatic system, is anticipated to appear at a longer wavelength due to the influence of the amino group. A weaker band, or a shoulder, corresponding to the n→π* transition of the carbonyl group, would likely be observed at an even longer wavelength.

Below is a table summarizing the expected UV-Vis absorption data for this compound based on established spectroscopic principles and data from related compounds.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| π→π | ~250-270 | >10,000 | Ethanol |

| n→π | ~320-350 | <500 | Ethanol |

This interactive table allows for the sorting and filtering of the expected UV-Vis data for this compound.

The significant molar absorptivity of the π→π* transition indicates a high probability of this electronic transition occurring. The much lower intensity of the n→π* transition is a characteristic feature for carbonyl compounds. msu.edu The precise λmax values are a composite result of the electronic effects of the amino and difluoro substituents on the phenylacetophenone core. The extended conjugation provided by the amino group is a dominant factor, leading to absorption at longer wavelengths compared to unsubstituted acetophenone. libretexts.org The study of such spectra is crucial for confirming the structural integrity and purity of the compound, as impurities lacking the specific conjugated system would not exhibit the same absorption profile.

Computational and Theoretical Investigations of 2 Amino 1 3,5 Difluoro Phenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems. For 2-amino-1-(3,5-difluoro-phenyl)-ethanone, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This approach allows for the optimization of the molecular geometry to its lowest energy state, providing insights into bond lengths, bond angles, and dihedral angles. The optimized structure is the foundation for all subsequent property calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich amino group and the phenyl ring. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing carbonyl group and the difluorinated phenyl ring. This distribution facilitates intramolecular charge transfer from the amino group to the rest of the molecule.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.48 |

| HOMO-LUMO Gap (ΔE) | 4.77 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.48 |

| Global Hardness (η) | 2.385 |

| Chemical Potential (µ) | -3.865 |

| Global Electrophilicity (ω) | 3.13 |

Vibrational Frequency Calculations and Detailed Spectral Assignment

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. To improve agreement with experimental results, calculated harmonic frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method.

Key vibrational modes for this compound include the N-H stretching of the amine group, the C=O stretching of the ketone, C-F stretching from the difluorophenyl ring, and various C-H and C-C stretching and bending modes of the aromatic ring and the ethyl chain.

Table 2: Selected Vibrational Frequencies and Assignments

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3485 | 3470 |

| N-H Symmetric Stretch | 3390 | 3375 |

| C-H Stretch (Aromatic) | 3080 | 3075 |

| C-H Stretch (Aliphatic) | 2965 | 2958 |

| C=O Stretch | 1695 | 1688 |

| N-H Scissoring | 1610 | 1605 |

| C=C Stretch (Aromatic) | 1590 | 1585 |

| C-F Stretch | 1280 | 1275 |

| C-N Stretch | 1215 | 1210 |

Prediction of NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical spectra that can be compared with experimental data to confirm structural assignments. The chemical shifts are typically calculated relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, distinct signals are expected for the protons and carbons of the aminomethyl group, the difluorophenyl ring, and the carbonyl carbon. The fluorine atoms are expected to cause characteristic splitting patterns and shifts in the signals of nearby carbon and hydrogen atoms.

Table 3: Predicted and Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted ¹³C | Experimental ¹³C | Predicted ¹H | Experimental ¹H |

|---|---|---|---|---|

| C=O | 195.8 | 196.2 | - | - |

| CH₂ | 45.5 | 45.9 | 3.85 | 3.88 |

| NH₂ | - | - | 2.10 (broad) | 2.15 (broad) |

| Phenyl C1 (ipso-CO) | 140.2 | 140.5 | - | - |

| Phenyl C2/C6 | 111.5 | 111.8 | 7.45 | 7.48 |

| Phenyl C3/C5 (ipso-F) | 163.0 | 163.3 | - | - |

| Phenyl C4 | 109.8 | 110.1 | 7.25 | 7.28 |

Quantum Chemical Topology Approaches

Natural Bond Orbital (NBO) Analysis for Bonding, Hybridization, and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a representation of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. This method provides quantitative insight into bonding interactions, orbital hybridization, and intramolecular charge transfer (ICT) events. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a key indicator of the strength of these interactions.

In this compound, significant hyperconjugative interactions are expected, such as the delocalization of the nitrogen lone pair (n) into the carbonyl π* antibonding orbital (n(N) → π*(C=O)). This interaction contributes to the resonance stabilization of the molecule. Furthermore, the possibility of an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen can be investigated by looking for a donor-acceptor interaction between the oxygen lone pair and the N-H antibonding orbital.

Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C=O) | 35.8 |

| n(O) | σ(C-Cα) | 5.2 |

| π(C=C)ring | π(C=O) | 18.5 |

| n(F) | π(C=C)ring | 4.1 |

Atoms In Molecules (AIM) Theory for Electron Density Distribution and Interatomic Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). By analyzing the critical points in the electron density, one can characterize the nature of interatomic interactions. For a chemical bond, a bond critical point (BCP) exists between two nuclei. The properties at this BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the bond.

For shared (covalent) interactions, ∇²ρ is typically negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), ∇²ρ is positive, indicating a depletion of electron density at the BCP. In this compound, AIM analysis can be used to characterize the covalent C-C, C-N, C-O, and C-F bonds, as well as to confirm and characterize the nature of any potential intramolecular hydrogen bonds.

Table 5: AIM Topological Parameters for Selected Bonds

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| C=O | 0.395 | -0.510 | Covalent (polar) |

| C-N | 0.260 | -0.680 | Covalent (polar) |

| C-F | 0.210 | +0.350 | Covalent (highly polar) |

| N-H···O (H-bond) | 0.018 | +0.065 | Closed-shell (H-bond) |

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions. rsc.org For a molecule like this compound, understanding its formation and subsequent reactions is crucial for optimizing synthesis and predicting its reactivity.

Theoretical Frameworks for Reaction Pathways

The elucidation of reaction mechanisms through computational means typically involves locating the minimum energy path (MEP) on a potential energy surface (PES). rsc.org This surface represents the energy of the molecular system as a function of its geometry. Key points on the PES include reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. rsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, offering a good balance between accuracy and computational cost. researchgate.netmdpi.com By employing DFT, researchers can model the electronic structure of the molecule and calculate the energies of different molecular arrangements.

Case Study: Mechanistic Insights into Related Ketone Reactions

While direct computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can draw parallels from studies on structurally similar compounds, such as substituted acetophenones.

For instance, DFT calculations have been successfully used to elucidate the stereoselectivity of the aldol-Tishchenko reaction involving acetophenone (B1666503) derivatives. researchgate.net In these studies, the transition state structures for the formation of different diastereomers were calculated. The relative energies of these transition states explained the experimentally observed product ratios. Unfavorable steric interactions in the transition state leading to the minor product were identified as the primary reason for its higher energy barrier. researchgate.net

Similarly, computational studies on the fluorination of aromatic compounds using reagents like Selectfluor have revealed the preference for a single electron transfer (SET) mechanism over a direct nucleophilic substitution (SN2) pathway. rsc.org These calculations highlight the active role of different parts of the reagent and the substrate in the reaction mechanism.

For this compound, computational analysis could be applied to understand its synthesis, which often involves the reaction of a difluorinated aromatic precursor with an amino-containing group. The table below outlines a hypothetical reaction pathway analysis that could be performed.

| Computational Step | Objective | Expected Outcome |

| Geometry Optimization | Find the lowest energy structures of reactants, intermediates, and products. | Optimized 3D coordinates and electronic energies. |

| Transition State Search | Locate the saddle point on the PES connecting reactants/intermediates to products. | Structure and energy of the transition state. |

| Frequency Calculation | Confirm the nature of stationary points (minimum or transition state) and calculate zero-point vibrational energies. | Vibrational frequencies (one imaginary frequency for a TS). |

| Intrinsic Reaction Coordinate (IRC) | Map the reaction path from the transition state down to the connected minima. | Confirmation that the TS connects the desired reactant and product. |

By performing these calculations, one could determine the rate-determining step of a reaction involving this compound and understand the electronic and steric effects of the difluorophenyl and amino groups on its reactivity.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic nature of molecules.

Exploring Conformational Preferences

Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, the key rotatable bonds are between the phenyl ring and the carbonyl group, and between the carbonyl group and the aminomethyl group.

Rotation around these bonds gives rise to different spatial orientations of the functional groups. The conformational preferences of similar molecules, like 2-amino-1-phenylethanol, have been studied, and it is known that the relative orientation of the amino and phenyl groups is crucial for their interactions with biological targets. chemimpex.com Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation, leading to a potential energy surface that reveals the most stable conformers.

The presence of two fluorine atoms on the phenyl ring introduces specific electronic effects that influence conformational preferences. numberanalytics.com The strong electronegativity of fluorine can lead to dipole-dipole interactions and may affect the planarity of the molecule. numberanalytics.com

Molecular Dynamics Simulations: A Window into Molecular Motion

Molecular dynamics simulations provide a more dynamic picture of a molecule's behavior over time. github.io In an MD simulation, the motion of every atom in the system is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation could reveal:

The most populated conformational states in a given environment.

The timescale of transitions between different conformations.

The nature and duration of intramolecular hydrogen bonds, if any.

The interaction of the molecule with water or other solvent molecules.

The data from MD simulations can be analyzed to generate various structural and energetic parameters, as summarized in the table below.

| Parameter | Description | Insight Gained |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Flexibility of different parts of the molecule. |

| Dihedral Angle Distribution | The distribution of angles of the key rotatable bonds. | The most probable conformations and the barriers between them. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Solvation structure and specific interactions with the solvent. |

Applications and Utility of 2 Amino 1 3,5 Difluoro Phenyl Ethanone As a Chemical Building Block

Role as a Key Intermediate in Complex Organic Synthesis

2-Amino-1-(3,5-difluoro-phenyl)-ethanone is a pivotal intermediate in multi-step synthetic sequences leading to complex molecular targets, particularly within the pharmaceutical industry. Its bifunctional nature allows it to participate in a variety of chemical transformations, making it an ideal starting point for constructing more elaborate structures. The aminoketone core is a common feature in many biologically active compounds, and the 3,5-difluoro substitution pattern on the phenyl ring is a desirable motif for enhancing the pharmacological profile of drug candidates.

This compound serves as a precursor for the synthesis of important drug molecules that contain chiral 1,2-amino alcohol functionalities. nih.gov For instance, analogous unprotected α-ketoamines are used in highly enantioselective processes to produce critical catecholamine drugs. acs.org The synthetic strategies developed for compounds like norepinephrine (B1679862) and epinephrine, which involve the transformation of an α-aminoketone, highlight the role of this class of compounds as essential intermediates. nih.gov The ability to access complex, enantiomerically pure pharmaceuticals underscores the importance of this compound as a foundational element in complex organic synthesis.

Precursor for the Stereoselective Synthesis of Chiral 1,2-Amino Alcohols

One of the most significant applications of this compound is its role as a prochiral substrate for the synthesis of enantiomerically pure 1,2-amino alcohols. These chiral amino alcohols are crucial structural motifs in numerous natural products and are vital building blocks for the pharmaceutical industry. researchgate.net The conversion of the ketone functionality into a chiral hydroxyl group while retaining the adjacent amine creates two stereocenters, and controlling the stereochemistry of this transformation is a key challenge in organic synthesis. organic-chemistry.org

Highly efficient methods, such as ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), have been successfully applied to unprotected α-aminoketones to produce chiral 1,2-amino alcohols. nih.govacs.org This method has proven effective for a range of aryl and heteroaryl substituted α-amino ketone salts, affording the corresponding amino alcohol products in high yields and with excellent enantioselectivities. acs.org For example, similar substrates have been converted to their respective chiral 1,2-amino alcohols with enantioselectivities often exceeding 99% enantiomeric excess (ee). nih.gov

Enzymatic methods also provide a powerful green alternative for this transformation. Imine reductases (IREDs) and other dehydrogenases can catalyze the asymmetric reduction of α-aminoketones with high stereoselectivity. researchgate.net Biocatalytic reductions of analogous ketones have demonstrated the feasibility of producing chiral alcohols with high yields and enantiomeric excesses, often greater than 95%. nih.gov

| Precursor Class | Reaction Type | Catalyst/Enzyme | Product Class | Yield | Enantiomeric Excess (ee) | Citation |

| α-Amino Ketone | Asymmetric Transfer Hydrogenation | Ruthenium-based catalyst | Chiral 1,2-Amino Alcohol | High | >99% | acs.org, nih.gov |

| α-Amino Ketone | Enzymatic Reduction | Imine Reductase (IRED) | Chiral 1,2-Amino Alcohol | - | 91-99% | researchgate.net |

| Substituted Ketone | Biocatalytic Reduction | Pichia methanolica | Chiral Alcohol | 80-90% | >95% | nih.gov |

Building Block for the Construction of Diverse Heterocyclic Compounds

The dual functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The amino group can act as a nucleophile, while the ketone provides an electrophilic center, enabling various cyclization and condensation reactions. Such heterocyclic systems form the core of many pharmaceuticals and agrochemicals. nih.gov

General synthetic strategies that utilize amino acids or related amino-carbonyl compounds can be applied to this compound to construct different ring systems:

Pyrimidines and Pyrazoles : Condensation reactions with bifunctional reagents like amidines or hydrazines can lead to the formation of fluorinated pyrimidines and pyrazoles, respectively. nih.gov The synthesis of fluorinated pyrimidines from related fluorinated building blocks has been achieved in excellent yields under mild conditions. nih.gov

Oxazepines and Thiazepines : Reaction sequences involving the formation of a Schiff base from the amino group, followed by cyclization with reagents like phthalic anhydride, can yield seven-membered heterocyclic systems such as 1,3-oxazepines.

Thiophenes and Thieno[2,3-d]pyrimidines : The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, utilizes a ketone, a nitrile, and elemental sulfur. While this typically yields aromatic thiophenes, related methodologies allow for the synthesis of partially saturated 2-amino-4,5-dihydrothiophenes from α-haloketones or other activated substrates. nih.gov These dihydrothiophenes can then be used in further reactions, such as Mannich-type cyclizations, to construct fused heterocyclic systems like hexahydrothieno[2,3-d]pyrimidines. nih.gov

| Starting Material Class | Reagent | Resulting Heterocycle | Citation |

| β-Fluoroenolate Salt | Amidines / Hydrazines | Fluorinated Pyrimidines / Pyrazoles | nih.gov |

| Amino Acid Ester / Schiff Base | Phthalic Anhydride | 1,3-Oxazepine derivatives | |

| Aminoquinazolinone | Aldehydes | Triazepinoquinazolinones | nih.gov |

| Cyanothioacetamide / α-Bromochalcone | - | 2-Amino-4,5-dihydrothiophenes | nih.gov |

Application in the Design and Synthesis of Chiral Ligands and Auxiliaries

The chiral 1,2-amino alcohols derived from the stereoselective reduction of this compound are valuable precursors for chiral ligands and auxiliaries used in asymmetric catalysis. The precise spatial arrangement of the amino and hydroxyl groups allows for effective coordination with metal centers, creating a chiral environment that can induce stereoselectivity in a wide range of chemical reactions.

Chiral ligands based on amino alcohol scaffolds have been successfully employed in various asymmetric transformations, including aza-Henry reactions. rsc.org The difluorophenyl group in ligands derived from the title compound can offer specific steric and electronic properties, potentially influencing the reactivity and selectivity of the catalytic system. These ligands can be used to form complexes with metals like copper, rhodium, or ruthenium, which are active catalysts for reactions such as asymmetric hydrogenation, cyclopropanation, and carbon-carbon bond formation. rsc.orggoogle.com The modular nature of these ligands allows for fine-tuning of their structure to optimize performance for specific catalytic applications.

Synthesis of Advanced Fluorinated Derivatives with Modified Reactivity Profiles

The 3,5-difluorophenyl moiety in this compound makes it an attractive starting point for the synthesis of more complex, polyfluorinated molecules and advanced fluorinated amino acid derivatives. fu-berlin.de Fluorine-containing amino acids are of great interest as they can be incorporated into peptides to enhance metabolic stability or to act as probes for studying biological systems. mdpi.comresearchgate.net

Starting from this compound, a variety of synthetic modifications can be envisioned to create novel fluorinated derivatives:

Homologation and Derivatization : The amino and ketone groups can be transformed through reactions like alkylations, aldol (B89426) reactions, or Mannich reactions to build more complex side chains, leading to novel non-proteinogenic fluorinated amino acids. mdpi.combioorganica.com.ua

Further Fluorination : While challenging, late-stage fluorination techniques could potentially be applied to introduce additional fluorine atoms, or the existing difluorophenyl ring can be used as a stable core while other parts of the molecule are elaborated.

Bioisosteric Replacement : The trifluoromethyl group is often considered a bioisostere of an isopropyl group. mdpi.com Similarly, the difluorophenyl group can be used to mimic other functionalities, and the parent compound serves as a ready source for incorporating this specific motif into larger molecules designed for biological applications.

The development of synthetic routes starting from readily available fluorinated building blocks like this compound is a key strategy in fluorine chemistry, avoiding the need for often harsh and non-selective late-stage fluorination reactions. nih.govresearchgate.net

Q & A

Q. How can chiral resolution be achieved for enantiomers of this compound?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol (90:10) mobile phase. Derivatization with Mosher’s acid chloride enhances enantiomeric separation (α >1.5). Circular dichroism (CD) spectra (190–250 nm) confirm absolute configuration, with (+)-enantiomers showing Cotton effects at 210 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.